molecular formula C8H3F6NO B1403000 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1060801-98-0

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B1403000
CAS No.: 1060801-98-0
M. Wt: 243.11 g/mol
InChI Key: PSPQIDRWRSIINB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1060801-98-0) is a high-value fluorinated building block strategically designed for advanced research and development. Its structure integrates a pyridine scaffold, a privileged motif in medicinal chemistry found in over 7,000 drug candidates, with a highly electrophilic trifluoroacetyl group . The presence of multiple fluorine atoms significantly alters the compound's properties, enhancing metabolic stability and lipophilicity, which are critical for improving membrane permeability and bioavailability in candidate molecules . This compound serves as a versatile synthon in organic synthesis, particularly useful for constructing complex heterocyclic systems . Researchers value trifluoromethyl ketones (TFMKs) like this for their exceptional reactivity as potent electrophiles, making them effective enzyme inhibitors by mimicking the tetrahedral transition state of ester and amide hydrolysis . While specific biological data for this exact compound is limited in the public domain, closely related structural analogs, specifically 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivatives, have demonstrated significant potential in pharmacological research as efflux pump inhibitors in Mycobacterium tuberculosis, showing synergism with anti-tuberculosis drugs like rifampicin . This suggests potential application for this compound as a core scaffold in developing adjuvants for anti-infective therapies. It is exclusively intended for research purposes in pharmaceutical discovery, agrochemical development, and materials science. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPQIDRWRSIINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744628
Record name 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-98-0
Record name 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 5-(Trifluoromethyl)pyridin-2-yl Intermediate

  • Starting from 2-aminopyridine derivatives, the 5-(trifluoromethyl) substitution is introduced via electrophilic trifluoromethylation or through the use of trifluoromethyl-substituted pyridine precursors.
  • Typical conditions involve metal-catalyzed coupling reactions or direct substitution using trifluoromethyl sources under controlled temperature (e.g., 70 °C) and solvent conditions (methanol or toluene).
  • Example: A substituted pyridin-2-amine reacts with trifluoromethyl-substituted aldehydes or halides in the presence of acid catalysts such as p-toluenesulfonic acid (TosOH) to yield the trifluoromethylated pyridine intermediate.

Introduction of the 2,2,2-Trifluoroacetyl Group

  • The trifluoromethyl ketone moiety is introduced typically through acylation reactions involving trifluoroacetyl chloride or trifluoroacetic anhydride.
  • Alternatively, oxidation of trifluoromethyl-substituted alcohols can yield the ketone.
  • A common approach includes the reaction of the pyridin-2-yl intermediate with trifluoroacetyl reagents in the presence of base (e.g., triethylamine) and solvents like dichloromethane at low temperatures (0–15 °C) to control reactivity and selectivity.

Purification and Isolation

  • After the reaction, the mixture is quenched and extracted using organic solvents such as ethyl acetate or dichloromethane.
  • The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Final purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to obtain the pure compound.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Trifluoromethylation Substituted pyridin-2-amine, TosOH, MeOH 70 °C 12 h ~85-95 Acid-catalyzed substitution
Acylation with trifluoroacetyl chloride Pyridinyl intermediate, TEA, DCM 0–15 °C 2 h 80-90 Controlled low temperature acylation
Work-up and purification Extraction, drying, silica gel chromatography or prep-HPLC Room temperature Variable Essential for purity and yield
  • The use of p-toluenesulfonic acid as a catalyst in methanol at elevated temperatures (70 °C) facilitates efficient formation of the trifluoromethylated pyridine intermediate with high yield and purity.
  • The acylation step benefits from low-temperature conditions to minimize side reactions and decomposition of trifluoromethyl ketone.
  • The choice of base (e.g., triethylamine) and solvent polarity critically influences the selectivity and yield of the acylation.
  • Purification via prep-HPLC is preferred for obtaining high-purity material suitable for biological testing or further synthetic applications.
  • The overall synthetic sequence demonstrates robust scalability with reproducible yields above 80%, suitable for research and development purposes.

The preparation of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves a two-step key process: first, the introduction of a trifluoromethyl group onto the pyridine ring, and second, the installation of the trifluoromethyl ketone functionality. Acid-catalyzed substitution and low-temperature acylation are critical to the success of the synthesis. Purification techniques such as silica gel chromatography and preparative HPLC ensure the isolation of the compound in high purity and yield.

This methodology is supported by diverse synthetic protocols documented in recent medicinal chemistry literature, highlighting the compound's relevance and the synthetic challenges addressed by these preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Agrochemical Applications

The compound is utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of pesticides. Trifluoromethylpyridine derivatives, including this compound, have shown efficacy in protecting crops from pests. For instance:

  • Fluazifop-butyl , the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemical products that have received ISO common names .

Pharmaceutical Applications

The unique properties of trifluoromethylpyridine derivatives enhance their pharmacological profiles. Several derivatives are currently under investigation for their potential therapeutic effects:

  • Antimicrobial Activity : Compounds containing trifluoromethylpyridine moieties have demonstrated significant antimicrobial activities, making them candidates for antibiotic development.
  • Anticancer Properties : Research has indicated that some trifluoromethylpyridine derivatives exhibit anticancer activity by inhibiting tumor growth through various mechanisms .

Case Study 1: Synthesis and Efficacy in Agrochemicals

A study highlighted the synthesis of various trifluoromethylpyridine derivatives and their applications in crop protection. The compounds were shown to effectively manage pest populations while minimizing environmental impact. The synthesis involved chlorination followed by fluorination reactions, yielding high-purity products suitable for commercial use .

Case Study 2: Pharmaceutical Development

Research conducted on the pharmacokinetics of trifluoromethylpyridine derivatives revealed promising results in drug design. The derivatives exhibited improved solubility and bioavailability compared to their non-fluorinated counterparts. This study underscores the importance of fluorination in enhancing drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of trifluoromethyl groups on both the ethanone and pyridine moieties. This structural feature imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, making it valuable in various applications .

Biological Activity

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated organic compound characterized by its unique trifluoromethyl groups that enhance its lipophilicity. This property allows the compound to penetrate cell membranes effectively and interact with various biological targets. The molecular formula of this compound is C8H3F6NO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The trifluoromethyl groups not only enhance lipophilicity but may also influence the compound's interaction with protein targets, potentially leading to various therapeutic effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its structural similarity to known antibacterial agents suggests a mechanism involving interference with bacterial cell wall synthesis or function.
  • Anticancer Properties : Preliminary studies indicate that this compound may affect cancer cell proliferation. The presence of trifluoromethyl groups could enhance interactions with cellular targets involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses significant antibacterial activity, particularly against MRSA.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were recorded as follows:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of this compound reveals critical features that contribute to its biological activity:

  • Trifluoromethyl Groups : Enhance lipophilicity and may stabilize interactions with biological targets.
  • Pyridine Moiety : Known for its role in various drug interactions; modifications on this ring can significantly alter biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone?

Methodological Answer:
The compound is synthesized via coupling reactions or cycloaddition strategies. For example, a sub-gram-scale synthesis involves reacting CF₃-ynones with NaN₃ under acidic conditions (e.g., HCl/EtOH), yielding trifluoromethylated heterocycles with an E-factor of 13.6, emphasizing solvent efficiency and waste reduction . Another approach uses 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid in amide coupling reactions with indole derivatives under conditions optimized for high-resolution intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Exact mass determination (e.g., 214.0464 Da) confirms molecular composition and identifies metabolic byproducts .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) enable precise structural refinement, particularly for resolving fluorine-rich regions and verifying bond angles/distances .
  • NMR Spectroscopy: ¹⁹F and ¹H NMR are essential for tracking trifluoromethyl groups and pyridine ring proton environments .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:
Stability studies should include:

  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points (e.g., 105–108°C observed in analogous trifluoromethyl ketones) .
  • pH Sensitivity: Monitor degradation via HPLC in acidic/basic buffers, as fluorinated ketones may hydrolyze under extreme conditions .
  • Light Exposure: UV-Vis spectroscopy to detect photolytic byproducts, guided by safety protocols for light-sensitive fluorophores .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) studies reveal that acid-switchable reactions with NaN₃ proceed via a [3+2] cycloaddition mechanism, where protonation of the ynone carbonyl enhances electrophilicity, favoring triazole formation over isoxazole derivatives. Activation energies for transition states are typically <25 kcal/mol, with trifluoromethyl groups stabilizing intermediates through inductive effects .

Advanced: How can crystallographic data resolve structural ambiguities in fluorine-rich analogs?

Methodological Answer:

  • High-Resolution Data: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for heavy atoms like fluorine.
  • SHELX Refinement: Employ SHELXL for anisotropic displacement parameters and SHELXD for phase problem resolution in twinned crystals. For example, SHELXPRO interfaces streamline macromolecular applications of small-molecule fluorinated compounds .
  • Hydrogen Bonding Analysis: Identify weak C–H···F interactions (2.5–3.0 Å) to explain packing motifs .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with MeCN/water mixtures to improve solubility of fluorinated intermediates .
  • Catalytic Systems: Use Pd/Cu catalysts for Sonogashira couplings to attach pyridine rings, achieving yields >85% .
  • Green Metrics: Calculate E-factors to minimize waste; for example, reducing solvent volume by 30% lowers the E-factor from 13.6 to 9.2 .

Advanced: How do computational models predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Metabolism: Tools like GLORY predict hydroxylation at the pyridine ring (C-3 position) and ketone reduction as primary metabolic pathways .
  • Docking Studies: Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites, validated via LC-MS/MS .

Advanced: What are the challenges in synthesizing fluorinated derivatives of this compound?

Methodological Answer:

  • Fluorine Reactivity: Trifluoromethyl groups can deactivate electrophilic sites, requiring aggressive reagents (e.g., Tf₂O) for functionalization .
  • Purification: Use silica gel chromatography with hexane/EtOAc (4:1) to separate polar fluorinated byproducts .
  • Stereochemical Control: Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers in asymmetric syntheses of fluorinated ethanol derivatives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone
Reactant of Route 2
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